(R)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride

Description

Introduction to (R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine Dihydrochloride

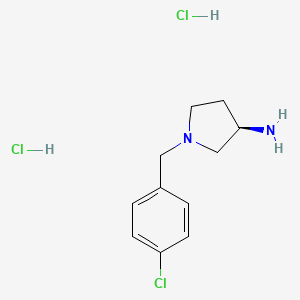

(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative characterized by a 4-chlorobenzyl substituent at the nitrogen atom and an amine group at the 3-position of the pyrrolidine ring. Its stereochemistry is defined by the (R)-configuration at the pyrrolidine nitrogen, and the dihydrochloride salt form enhances its solubility and stability. This compound has garnered attention in medicinal chemistry due to its potential interactions with biological targets, including receptors and enzymes, and its structural versatility in drug design. Below is a detailed analysis of its systematic nomenclature, historical context, and positional isomerism.

Systematic Nomenclature and IUPAC Conventions

The IUPAC name of the compound is derived from its parent structure, pyrrolidin-3-amine, with substituents identified based on their positions and priorities.

Core Structure and Substituents

- Parent Chain : Pyrrolidin-3-amine refers to a five-membered saturated nitrogen heterocycle (pyrrolidine) with an amine group (-NH₂) at the 3-position.

- Substituents :

- 4-Chlorobenzyl Group : Attached to the nitrogen atom at position 1. The benzyl moiety consists of a phenyl ring substituted with a chlorine atom at the para (4-) position.

- Dihydrochloride Salt : Two hydrochloride ions (HCl) are associated with the compound, forming a salt to improve water solubility.

Stereochemical Designation

The (R)-configuration at the pyrrolidine nitrogen is determined by the Cahn-Ingold-Prelog priority rules:

- High-priority groups around the chiral center:

- Group 1 : 4-Chlorobenzyl group (highest priority due to Cl and aromatic carbon).

- Group 2 : Pyrrolidine ring.

- Group 3 : Amine group (3-position).

- Group 4 : Hydrogen atom.

- Arrangement : The order of groups when viewed from the chiral center places the 4-chlorobenzyl, pyrrolidine, amine, and hydrogen in a counterclockwise sequence, yielding the (R)-configuration.

Molecular Formula and Weight

Historical Development of Chiral Pyrrolidine Derivatives in Medicinal Chemistry

Chiral pyrrolidine derivatives have played a pivotal role in drug discovery, leveraging their stereochemistry to achieve enantioselective interactions with biological targets.

Key Applications

- Anticancer Agents : Pyrrolidines are used in CCR2 antagonists, such as compounds targeting chemokine receptors involved in metastasis. For example, (3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine derivatives exhibit high binding affinity to CXCR4 receptors, inhibiting calcium flux and metastasis.

- Central Nervous System (CNS) Modulators : Pyrrolidine-based compounds interact with serotonin receptors (e.g., 5-HT6), influencing mood and cognitive function.

- Antiparasitic Drugs : Structural analogs show efficacy against protozoan parasites, such as Leishmania spp., by modulating enzyme activity.

Advantages of Chiral Pyrrolidines

Positional Isomerism in Chlorobenzyl-Substituted Amines

Positional isomerism in chlorobenzyl-substituted amines significantly impacts electronic, steric, and biological properties.

Comparison of Chlorobenzyl Isomers

Electronic and Steric Effects

- 4-Chloro : The para position maximizes electronic withdrawal (via resonance), stabilizing charge interactions in binding pockets.

- 3-Chloro : The meta position reduces resonance effects, altering solubility and membrane permeability.

- 2-Chloro : Ortho substitution introduces steric clashes, limiting access to certain binding sites.

Properties

IUPAC Name |

(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRZMXYRBJTLPZ-NVJADKKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with pyrrolidine and 4-chlorobenzyl chloride.

Reaction: The pyrrolidine undergoes nucleophilic substitution with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Purification: The resulting product is purified through recrystallization or chromatography to obtain ®-1-(4-Chlorobenzyl)pyrrolidin-3-amine.

Formation of Dihydrochloride Salt: The amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders

(R)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride has been identified as a lead compound in the development of drugs targeting central nervous system disorders. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential against conditions such as depression and anxiety.

2. Binding Affinity Studies

Research has shown that this compound exhibits significant binding affinity to various biological targets, making it suitable for studies related to receptor interactions and signaling pathways in neurological contexts. These interaction studies are essential for understanding its mechanism of action and optimizing its pharmacological profile.

Case Studies

Several case studies have documented the effectiveness of (R)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride in experimental models:

-

Case Study 1: Neuropharmacological Effects

A study explored the effects of (R)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride on rodent models of anxiety. Results indicated a dose-dependent reduction in anxiety-like behavior, suggesting its potential as an anxiolytic agent. -

Case Study 2: Cognitive Enhancement

Another investigation focused on cognitive enhancement properties in models of cognitive decline. The compound demonstrated improvements in memory retention and learning capabilities, highlighting its applicability in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of ®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorobenzyl group (electron-withdrawing) in the target compound may enhance binding affinity to certain biological targets compared to electron-donating groups like 4-methoxybenzyl (e.g., in kinase inhibitors) .

- Enantiomeric Differences: The (R)-enantiomer’s activity may differ from the (S)-enantiomer in stereosensitive applications.

Herbicidal Activity ():

Compounds with a 4-chlorobenzyl substituent (e.g., the target compound and analogues) demonstrated moderate herbicidal activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli). This contrasts with 4-methoxyphenyl derivatives, which showed reduced efficacy, highlighting the importance of halogen substituents in agrochemical design .

Biological Activity

(R)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This compound, identified by the CAS number 226249-94-1, is characterized by a pyrrolidine ring substituted with a chlorobenzyl group. Understanding its biological activity is crucial for assessing its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : CHClN·2HCl

- Molecular Weight : 276.19 g/mol

- IUPAC Name : (R)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride

(R)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride interacts with various biological targets, primarily neurotransmitter receptors. Its action is hypothesized to involve modulation of serotonin and dopamine pathways, which are critical in neurological processes.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antidepressant Activity : Due to its interaction with serotonin receptors, it may have antidepressant properties.

- Cognitive Enhancement : Potential effects on cognitive functions have been noted in preliminary studies.

- Neuroprotective Effects : Some studies suggest it may protect neuronal cells from damage.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against specific cell lines, showing varying degrees of cytotoxicity and growth inhibition. The following table summarizes key findings from recent studies:

Case Study 1: Neuroprotective Effects

A study conducted on SH-SY5Y neuroblastoma cells revealed that (R)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride significantly reduced cell death induced by oxidative stress. The mechanism was linked to enhanced antioxidant enzyme activity.

Case Study 2: Antidepressant-like Activity

In a rodent model, administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test. This suggests a potential role as an antidepressant agent.

Q & A

Q. What are the common synthesis routes for (R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride?

A typical method involves nucleophilic substitution under reflux conditions. For example, analogous compounds are synthesized by reacting a chlorobenzyl derivative with a pyrrolidine precursor in ethanol using anhydrous potassium carbonate as a base . Key steps include refluxing for 6 hours, monitoring reaction completion via color change or TLC, and recrystallization from ethanol. Ensure inert atmosphere to prevent side reactions.

Q. How is the compound characterized for structural confirmation?

Methodological characterization includes:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.

- LCMS for molecular weight verification and purity assessment.

- Thermal analysis (DSC/TGA) to determine melting points and decomposition behavior . Cross-validate data with computational modeling (e.g., DFT) if spectral ambiguities arise.

Q. What safety precautions are required during handling?

Refer to Safety Data Sheets (SDS):

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention . Store in airtight containers away from moisture.

Advanced Research Questions

Q. How can reaction yields be optimized for enantioselective synthesis?

Employ Design of Experiments (DOE) to test variables:

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Contradictions may arise from residual solvents, tautomerism, or impurities. Mitigation strategies:

- Purify via column chromatography or recrystallization.

- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Use X-ray crystallography for absolute configuration confirmation .

Q. What strategies improve solubility in aqueous assays without compromising stability?

- Adjust pH using hydrochloride salts (if compatible with the assay).

- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).

- Conduct solubility screens in PBS or simulated biological buffers at 25–37°C .

Q. How to ensure compliance with GHS and regional regulatory standards?

- Classify hazards per NITE 2020 guidelines (Japan) and align with UN transport regulations.

- Document stability, toxicity, and ecotoxicity data per CLP regulations (EU). Reference SDS sections 15–16 for compliance frameworks .

Q. What experimental designs assess long-term stability under varying storage conditions?

Perform accelerated stability studies :

Q. How to troubleshoot enantiomeric purity loss during scale-up?

Common issues include inadequate mixing or heat transfer. Solutions:

Q. What mechanistic insights can be gained from kinetic studies of the synthesis?

Conduct time-resolved sampling to track intermediate formation. Techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.